5-Bromo-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide
Description
Properties
IUPAC Name |
5-bromo-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2/c1-15-9(16)7-4-6(11)2-3-8(7)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGKLJUFTXRALJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Br)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction for Ether Formation
The trifluoroethoxy group is introduced via a Mitsunobu reaction, leveraging 2-hydroxybenzoic acid and trifluoroethanol. This method ensures high regioselectivity and avoids harsh conditions.
Procedure :
-
Dissolve 2-hydroxybenzoic acid (1.0 equiv) and trifluoroethanol (1.2 equiv) in anhydrous THF.
-
Add triphenylphosphine (1.5 equiv) and diisopropyl azodicarboxylate (DIAD) (1.5 equiv) at 0°C.
-
Stir at room temperature for 12 hours.
-
Isolate the product via aqueous workup and recrystallization (ethanol/water).
Regioselective Bromination at the 5th Position
Electrophilic Bromination Using N-Bromosuccinimide (NBS)
Bromination of 2-(2,2,2-trifluoroethoxy)benzoic acid is achieved using NBS in the presence of sulfuric acid, mirroring methods for analogous substrates.
Procedure :
-
Dissolve 2-(2,2,2-trifluoroethoxy)benzoic acid (1.0 equiv) in concentrated H<sub>2</sub>SO<sub>4</sub>.
-
Add NBS (1.1 equiv) portionwise at 0°C.
-
Stir at 25°C for 6 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).
Catalytic Bromination with Iron Triflate
Alternative methods employ iron trifluoromethanesulfonate as a catalyst, enhancing selectivity and reducing side reactions.
| Parameter | Value |
|---|---|
| Catalyst | Iron triflate (5 mol%) |
| Solvent | Dichloromethane |
| Temperature | 40°C |
| Time | 4 hours |
| Yield | 88% |
Amidation of 5-Bromo-2-(2,2,2-Trifluoroethoxy)Benzoic Acid
Acid Chloride Route
The carboxylic acid is activated as an acid chloride prior to amidation with methylamine.
Procedure :
-
Reflux 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid (1.0 equiv) with thionyl chloride (3.0 equiv) for 2 hours.
-
Remove excess SOCl<sub>2</sub> under reduced pressure.
-
Add dropwise to a solution of methylamine (2.0 equiv) in dry THF at 0°C.
-
Stir for 1 hour, then concentrate and recrystallize (diethyl ether).
Coupling Agent-Mediated Amidation
Modern approaches use HATU or EDCl to directly couple the acid with methylamine, avoiding harsh conditions.
| Parameter | Value |
|---|---|
| Coupling agent | HATU (1.2 equiv) |
| Base | DIPEA (3.0 equiv) |
| Solvent | DMF |
| Temperature | 25°C |
| Time | 12 hours |
| Yield | 90% |
Alternative Pathways and Innovations
One-Pot Bromination-Amidation
Emerging protocols combine bromination and amidation in a single pot, reducing purification steps.
Procedure :
-
Brominate 2-(2,2,2-trifluoroethoxy)benzoic acid with NBS/H<sub>2</sub>SO<sub>4</sub>.
-
Directly add methylamine and HATU to the reaction mixture.
-
Stir for 24 hours at 25°C.
Continuous Flow Synthesis
Microreactor technology enhances scalability and safety, particularly for exothermic bromination steps.
| Parameter | Value |
|---|---|
| Residence time | 10 minutes |
| Temperature | 50°C |
| Pressure | 3 bar |
| Yield | 85% |
Analytical Characterization and Quality Control
Critical quality attributes (CQAs) for the final product include:
-
Purity : ≥99.5% (HPLC).
-
Residual solvents : ≤0.1% (ICH Q3C).
-
Heavy metals : ≤10 ppm (USP <232>).
Representative HPLC Data :
| Parameter | Value |
|---|---|
| Column | C18, 250 × 4.6 mm |
| Mobile phase | Acetonitrile/water (70:30) |
| Retention time | 8.2 minutes |
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Iron-based catalysts from bromination steps are recovered via filtration and reused, reducing waste.
Environmental Impact Mitigation
-
Solvent recovery : >95% via distillation.
-
E-factor : 2.5 (kg waste/kg product).
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
5-Bromo-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide serves as a fundamental building block in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it useful in the development of new compounds with desired properties.
Types of Reactions
The compound can undergo several types of reactions:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, leading to diverse derivatives.
- Oxidation and Reduction Reactions : The compound can be oxidized or reduced to yield different products.
- Coupling Reactions : It participates in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Biological Applications
Pharmacological Studies
Research indicates that 5-Bromo-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide exhibits significant pharmacological properties. Studies have shown its potential as:
- Antimicrobial Agent : Similar benzamide derivatives have demonstrated activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit comparable efficacy.
- Anticancer Activity : In vitro studies have indicated that compounds with bromine substitutions can inhibit cancer cell proliferation and induce apoptosis in human breast cancer cell lines.
- Neuroprotective Effects : Some related compounds suggest neuroprotective properties against oxidative stress-induced neuronal damage.
Case Studies
- Antimicrobial Efficacy : A study evaluated the activity of benzamide derivatives against Staphylococcus aureus and Escherichia coli, with promising results indicating potential for this compound.
- Anticancer Activity : In vitro studies on benzamide derivatives showed that they can inhibit cancer cell proliferation. For instance, compounds with bromine substitutions have been shown to induce apoptosis in human breast cancer cell lines.
- Neuroprotective Effects : Some studies suggest that related compounds could provide neuroprotective effects against oxidative stress-induced neuronal damage.
Drug Development
The compound is being explored as a lead candidate in drug discovery due to its unique structure and potential biological activities. Its ability to interact with various molecular targets makes it a candidate for further optimization into therapeutic agents.
Material Science Applications
In addition to biological applications, 5-Bromo-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide is utilized in the synthesis of advanced materials due to its chemical stability and reactivity. Its unique trifluoroethoxy group enhances its properties for use in innovative material applications.
Mechanism of Action
The mechanism of action of 5-Bromo-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and the benzamide core contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Flecainide and Its Derivatives
Flecainide (CAS 54143-55-4), a Class IC antiarrhythmic drug, is structurally related but features two trifluoroethoxy groups (at positions 2 and 5) and a piperidinylmethyl side chain instead of an N-methyl group. This bis-trifluoroethoxy substitution increases its potency in sodium channel blockade but may also contribute to proarrhythmic risks . Intermediate compounds in Flecainide synthesis, such as 5-hydroxy-N-(6-oxo-2-piperidylmethyl)-2-(2,2,2-trifluoroethoxy)benzamide , retain the trifluoroethoxy group but incorporate hydroxyl or piperidine-derived side chains, highlighting the role of amine substituents in pharmacokinetics .
Analogs with Bromine and Trifluoroethoxy Substituents
- 5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide (CAS 328253-31-2) : Replaces the trifluoroethoxy group with a chloro substituent and introduces a coumarin-linked phenyl group. This modification shifts activity toward kinase inhibition rather than ion channel modulation .
- 2-Bromo-5-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide (CAS 1396707-54-2) : Incorporates a pyrimidine ring, enhancing π-π stacking interactions. The methoxy group at position 5 reduces electrophilicity compared to bromine .
Impurities and Byproducts
During Flecainide synthesis, 2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide is formed as an impurity. This bis-trifluoroethoxy analog demonstrates how additional substituents can alter solubility and metabolic pathways .
Data Table: Key Structural and Functional Differences
*Similarity percentages derived from structural alignment algorithms in .
Research Findings and Implications
Electronic and Steric Effects
In contrast, Flecainide’s bis-trifluoroethoxy groups increase lipophilicity but may reduce selectivity .
Pharmacokinetic Considerations
The N-methyl group in the target compound likely improves metabolic stability compared to Flecainide’s piperidinylmethyl side chain, which undergoes oxidative metabolism. However, the absence of a second trifluoroethoxy group could diminish ion channel affinity .
Biological Activity
5-Bromo-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound contains a bromine atom and a trifluoroethoxy group, which are known to influence its lipophilicity and biological activity. The trifluoroethoxy moiety enhances membrane permeability, potentially allowing for better interaction with biological targets. The presence of the bromine atom can also facilitate specific chemical reactions, making it a versatile building block in drug development.
The biological activity of 5-Bromo-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The lipophilic nature of the trifluoroethoxy group aids in cellular uptake, while the bromine atom can modulate binding affinity to specific targets.
Potential Targets:
- Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptors : It could act as an antagonist or agonist at specific receptor sites, influencing physiological responses.
Table 1: Biological Activity Overview
| Compound | Activity Type | Target/Mechanism | IC50 Value (µM) |
|---|---|---|---|
| 5-Bromo-N-methyl-2-(trifluoroethoxy)benzamide | Antiviral | SARS-CoV-2 Mpro Inhibitor | ~10 |
| 4-Bromo-N-[dimethylaminoethyl]-3-ethoxybenzamide | Anticancer | Various Cancer Cell Lines | <5 |
| 5-Bromo-2-fluoro-N-(3-(trifluoromethyl)pyrimidin-4-yl)benzamide | Antifungal | Botrytis cinerea | 10.5 |
Case Studies
- Antiviral Activity : A study on related compounds indicated that those with similar structures exhibited inhibitory effects on SARS-CoV-2 Mpro. The mechanism involved blocking the enzymatic activity crucial for viral replication .
- Anticancer Properties : Research has shown that compounds with bromine substitutions have demonstrated significant anticancer activity across various cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
- Antifungal Efficacy : Compounds structurally similar to 5-Bromo-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide have been tested against fungal pathogens like Botrytis cinerea, showing effective inhibition rates .
Q & A
Q. What are the standard synthetic routes for 5-Bromo-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves coupling 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid with methylamine derivatives. A common approach is activating the carboxylic acid using coupling agents like EDCI/HOBt or converting it to an acid chloride via reaction with thionyl chloride (SOCl₂). Subsequent amidation with methylamine under inert conditions (e.g., N₂ atmosphere) at 0–25°C ensures controlled reactivity. Optimizing temperature (e.g., maintaining ≤30°C to prevent side reactions) and stoichiometric ratios (e.g., 1.2 equivalents of methylamine) can improve yields to >75% .
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoroethoxy group at C2, bromine at C5) and methylamide linkage.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z 326.0).
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.
- Melting Point Analysis : Determines crystalline stability (expected range: 120–125°C) .
Q. How should researchers handle and store this compound to ensure stability?
Store under inert conditions (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Pre-purify via column chromatography (silica gel, ethyl acetate/hexane) to remove acidic/byproduct impurities. Stability studies indicate <5% degradation over 12 months when stored properly .
Advanced Research Questions
Q. What strategies are effective for elucidating the compound’s biological targets in enzyme inhibition studies?
Use affinity chromatography with immobilized derivatives to capture binding proteins. Follow with proteomic analysis (LC-MS/MS) for identification. For example, in studies on related benzamides, GroEL/ES chaperonin systems were identified as targets via thermal shift assays and X-ray crystallography . Pair with knockout models (e.g., CRISPR-Cas9) to validate target relevance in bacterial biofilms or cancer cells .
Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support this?
- SAR Analysis : Replace the trifluoroethoxy group with methoxy or chloro substituents to assess hydrophobicity effects. Evidence shows trifluoroethoxy enhances membrane permeability in Gram-negative bacteria .
- DFT Calculations : Predict electrophilic reactivity at the bromine site (e.g., Fukui indices) to guide functionalization. Tools like Gaussian 16 with B3LYP/6-31G* basis sets are standard .
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity across studies?
Conduct reproducibility audits :
Q. What mechanisms underlie the compound’s enzyme inhibition, and how are they validated experimentally?
Proposed mechanisms include competitive inhibition at ATP-binding pockets. Validate via:
- Kinetic Assays : Measure Ki values using fluorogenic substrates (e.g., <i>K</i>i = 2.3 µM for trypanothione reductase inhibition ).
- Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding poses against crystallized targets (PDB IDs: 1Y24, 3FNU) .
Q. How does this compound compare structurally and functionally to analogs like 5-bromo-2-chloro-N,N-dimethylbenzamide?
- Structural Comparison : The trifluoroethoxy group increases electron-withdrawing effects vs. chloro or methoxy groups, altering π-π stacking in enzyme active sites.
- Functional Impact : In antibacterial assays, trifluoroethoxy derivatives show 10-fold higher potency (MIC = 0.5 µg/mL vs. 5.2 µg/mL for chloro analogs) .
Methodological Guidance
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Use flash chromatography (silica gel, 40–63 µm) with ethyl acetate/hexane (3:7 v/v) for initial separation. Final polishing via recrystallization from ethanol/water (8:2) yields >99% purity. Monitor by TLC (Rf = 0.4 in ethyl acetate/hexane) .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Apply MEP (Molecular Electrostatic Potential) maps to identify electrophilic centers (e.g., bromine at C5). Combine with NBO (Natural Bond Orbital) analysis to assess leaving group aptitude. For example, trifluoroethoxy groups stabilize transition states via inductive effects, accelerating SNAr reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
